An In-depth Technical Guide to the Physical Properties of 5-Bromo-4-chloro-2-methylpyridine
An In-depth Technical Guide to the Physical Properties of 5-Bromo-4-chloro-2-methylpyridine
This guide provides a comprehensive technical overview of the physical and chemical properties of 5-Bromo-4-chloro-2-methylpyridine, a key halogenated pyridine derivative. Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document synthesizes core data with practical, field-proven methodologies for its characterization. We will delve into its structural identity, established physical constants, and the experimental workflows necessary to validate these properties, ensuring a foundation of scientific integrity and practical applicability.
Chemical Identity and Nomenclature
5-Bromo-4-chloro-2-methylpyridine is a substituted pyridine ring, a heterocyclic aromatic organic compound. The nomenclature of substituted pyridines follows IUPAC guidelines, where the ring atoms are numbered starting from the nitrogen atom. In this case, the parent structure is 2-methylpyridine, also known by its common name, 2-picoline.
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Systematic IUPAC Name : 5-Bromo-4-chloro-2-methylpyridine
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Common Synonyms : 5-Bromo-2-chloro-4-picoline, 2-Chloro-5-bromo-4-picoline[1][2]
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Molecular Formula : C₆H₅BrClN[1]
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Molecular Weight : 206.47 g/mol [3]
It is critical for researchers to correctly identify this compound for procurement and in literature searches. The primary Chemical Abstracts Service (CAS) number is 778611-64-6 .[1][3] An alternative CAS number, 1003711-85-0 , is also associated with this chemical name in some databases and appears to refer to the same structure.[4][5] Researchers should be aware of both identifiers to ensure comprehensive information retrieval.
Caption: Chemical structure of 5-Bromo-4-chloro-2-methylpyridine.
Core Physicochemical Properties
The physical properties of a compound are critical for its handling, reaction setup, and purification. Below is a summary of the known physical data for 5-Bromo-4-chloro-2-methylpyridine.
| Property | Value | Source(s) |
| CAS Number | 778611-64-6 | [1][3] |
| Molecular Formula | C₆H₅BrClN | [1] |
| Molecular Weight | 206.47 g/mol | [3] |
| Appearance | Gray to white solid | [1] |
| Melting Point | 29-31 °C | |
| Density | 1.624 g/mL at 25 °C | |
| Purity (Typical) | ≥ 97% | [1] |
Spectral and Solubility Characterization
While a complete set of publicly available experimental spectra is limited, we can predict the expected characteristics and outline the protocols for their determination.
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Infrared (IR) Spectroscopy : An ATR-IR spectrum is available for this compound. Key absorptions are expected for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching within the pyridine ring, and C-Br and C-Cl stretching in the lower wavenumber region.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl group protons. The chemical shifts will be influenced by the positions of the electronegative halogen substituents.
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¹³C NMR : The carbon NMR spectrum should display six distinct signals, five for the carbons in the pyridine ring and one for the methyl carbon.
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Mass Spectrometry (MS) : The mass spectrum will be characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[6] This will result in M+, M+2, and M+4 peaks with a characteristic intensity ratio, which is a powerful tool for confirming the presence of these two halogens.[6][7] Common fragmentation pathways for halogenated pyridines involve the loss of the halogen atoms or the methyl group.[8]
Specific solubility data in a range of solvents is not widely published. However, based on its structure—a polar pyridine ring with nonpolar halogen and methyl substituents—5-Bromo-4-chloro-2-methylpyridine is predicted to be soluble in a variety of polar organic solvents. Its solubility in nonpolar solvents like hexane is likely to be limited. Due to the basic nitrogen atom in the pyridine ring, it may exhibit enhanced solubility in acidic aqueous solutions through the formation of a pyridinium salt.[9]
A systematic determination of its solubility is a fundamental step for any researcher using this compound.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-Bromo-4-chloro-2-methylpyridine is classified with the following hazards:
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Hazard Statements :
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Signal Word : Danger
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Precautionary Statements :
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
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P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.
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Handling Recommendations : This compound should be handled in a well-ventilated area, preferably in a chemical fume hood.[10] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[10] Avoid inhalation of dust and contact with skin and eyes.[10] Store in a cool, dry place away from incompatible materials.[1]
Experimental Protocols for Physical Property Determination
The following protocols are provided as self-validating systems for determining key physical properties. The causality behind each step is explained to ensure both accuracy and a deep understanding of the process.
Caption: Workflow for the physical characterization of 5-Bromo-4-chloro-2-methylpyridine.
The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure crystalline solid.
Methodology:
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Sample Preparation :
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Ensure the sample is completely dry and finely powdered. Moisture can act as an impurity and depress the melting point.
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Load a small amount of the powdered sample into a capillary tube, ensuring a packed height of 2-3 mm. This height is critical; a larger sample size can lead to an artificially broad melting range due to inefficient heat transfer.
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Apparatus Setup :
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Place the capillary tube into the heating block of a melting point apparatus.
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Set the starting temperature to approximately 15-20 °C below the expected melting point (29 °C).
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Measurement :
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For an unknown or to verify a literature value, a rapid preliminary heating can be performed to find an approximate range.
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For an accurate measurement, heat the sample slowly, at a ramp rate of 1-2 °C per minute, as it approaches the melting point. A slow heating rate is essential to allow the system to remain in thermal equilibrium, providing an accurate reading.
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Data Recording :
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Record the temperature at which the first drop of liquid appears (T₁).
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Record the temperature at which the last crystal melts (T₂).
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The melting range is reported as T₁ - T₂.
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This protocol systematically determines the solubility of the compound in various solvents, providing insights into its polarity and potential for acid-base chemistry.
Methodology:
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Initial Solvent Screening :
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To a small test tube, add approximately 10-20 mg of 5-Bromo-4-chloro-2-methylpyridine.
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Add 1 mL of the test solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) dropwise while agitating the mixture. The rationale for this step-wise addition is to observe the dissolution process carefully.
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Observe if the solid dissolves completely. Classify as "soluble," "sparingly soluble," or "insoluble."
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Acid-Base Solubility :
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Rationale : This step probes for acidic or basic functional groups. The basic nitrogen in the pyridine ring is expected to react with acid.
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Procedure :
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If the compound is insoluble in water, test its solubility in 5% aqueous HCl. Vigorous shaking is required to facilitate the acid-base reaction at the solid-liquid interface. Formation of a homogeneous solution indicates the presence of a basic group, as the protonated pyridinium salt is generally water-soluble.
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Separately, test the solubility in 5% aqueous NaOH. While this compound is not expected to be acidic, this test is part of a standard qualitative analysis workflow.
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By adhering to these rigorous protocols, researchers can confidently verify the physical properties of 5-Bromo-4-chloro-2-methylpyridine, ensuring the quality and reliability of their subsequent experimental work.
References
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Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-2-chloro-4-methylpyridine. Retrieved from [Link]
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University of Arizona. (n.d.). Interpretation of Mass Spectra. Retrieved from [Link]
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Chemguide. (n.d.). Mass Spectra - The M+2 Peak. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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CP Lab Safety. (n.d.). 5-Bromo-2-chloro-4-methylpyridine, 25g, Each. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]
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Chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]
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Journal of Heterocyclic Chemistry. (1977). Chemistry of Thienopyridines. XXV. Retrieved from [Link]
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Chemistry Stack Exchange. (2019). Why is Pyridinium Chlorochromate soluble in organic solvents? Retrieved from [Link]
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Atomax. (n.d.). 5-bromo-4-chloro-2-methylpyridine, min 97%, 1 gram. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
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ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from [Link]
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